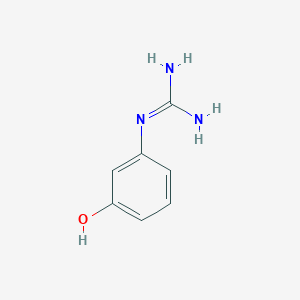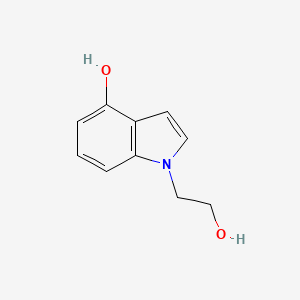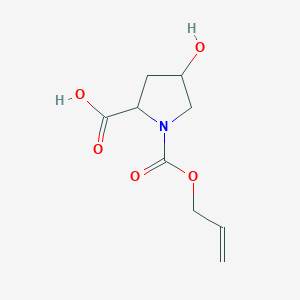
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile is a heterocyclic compound featuring an isoxazole ring substituted with a 2,2-dimethyl-propyl group at the 5-position and a cyano group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 2,2-dimethyl-propylacetylene with a nitrile oxide generated in situ from a hydroxylamine and an aldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Amines.
Substitution: Halogenated or sulfonylated isoxazoles.
Applications De Recherche Scientifique
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The cyano group can also act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole-3-carbonitrile: Lacks the 2,2-dimethyl-propyl group.
5-Methylisoxazole-3-carbonitrile: Contains a methyl group instead of the 2,2-dimethyl-propyl group.
5-Phenylisoxazole-3-carbonitrile: Contains a phenyl group instead of the 2,2-dimethyl-propyl group.
Uniqueness
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile is unique due to the presence of the bulky 2,2-dimethyl-propyl group, which can influence its steric and electronic properties. This substitution can affect the compound’s reactivity and interaction with biological targets, making it distinct from other isoxazole derivatives .
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
5-(2,2-dimethylpropyl)-1,2-oxazole-3-carbonitrile |
InChI |
InChI=1S/C9H12N2O/c1-9(2,3)5-8-4-7(6-10)11-12-8/h4H,5H2,1-3H3 |
Clé InChI |
PNKZJORGRQBSQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=CC(=NO1)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-[4-[(phenylmethyl)amino]phenyl]-,dihydrochloride](/img/structure/B8510652.png)
![Benzamide,n-[4-chloro-3-[7,8-dihydro-8-methyl-2-(methylsulfonyl)-7-oxopyrido[2,3-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl)-](/img/structure/B8510662.png)







![2-chloro-N-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8510701.png)

![2,6-Diazaspiro[3.4]octan-8-one, 6-(phenylmethyl)-, O-methyloxime](/img/structure/B8510727.png)
![3-[(4-Bromo-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B8510733.png)
